Peptidoglycan-associated lipoprotein is found in various Gram-negative bacteria, such as Escherichia coli, Proteus mirabilis, and Acinetobacter baumannii. Its presence has been confirmed in the cell envelope of these organisms, where it interacts with other proteins and components of the cell wall, including the Tol proteins, forming a multiprotein complex essential for bacterial viability.
Peptidoglycan-associated lipoprotein belongs to a class of outer membrane lipoproteins characterized by their ability to interact with peptidoglycan. It is classified based on its structural features and functional roles within bacterial cells.
The synthesis of peptidoglycan-associated lipoprotein begins with its translation as a precursor protein consisting of 173 amino acids, which includes a signal sequence typical for lipoproteins. This precursor undergoes post-translational modifications to become anchored in the outer membrane. The protein is synthesized in the cytoplasm and then translocated across the inner membrane before being modified and integrated into the outer membrane.
The synthesis involves several key steps:
Peptidoglycan-associated lipoprotein consists of three main domains:
The molecular weight of peptidoglycan-associated lipoprotein is approximately 15,000 daltons. Structural studies using techniques like nuclear magnetic resonance spectroscopy have revealed that specific regions are crucial for binding to peptidoglycan components.
Peptidoglycan-associated lipoprotein participates in several biochemical interactions:
The binding affinity and specificity can be analyzed through various assays, including ultracentrifugation and peptide competition experiments, which confirm that certain regions are critical for interaction.
The mechanism by which peptidoglycan-associated lipoprotein functions involves:
Studies indicate that disruption of peptidoglycan-associated lipoprotein function can lead to increased susceptibility to environmental stresses and reduced virulence in pathogenic strains.
Peptidoglycan-associated lipoprotein has several applications in microbiological research:
Peptidoglycan-associated lipoprotein (PAL) is a structurally conserved outer membrane (OM) component in Gram-negative bacteria. Its molecular architecture comprises three principal domains:
Crystallographic studies of Escherichia coli PAL (resolution: 1.93 Å) confirm the PGBD folds into a six-stranded β-barrel stabilized by hydrogen bonding and hydrophobic interactions [7]. Key conserved residues (e.g., Arg101, Lys114) enable electrostatic interactions with the meso-diaminopimelic acid (mDAP) component of peptidoglycan stem peptides [2] [9].
Table 1: Conserved Functional Domains of PAL
Domain | Residues | Key Features | Function |
---|---|---|---|
N-terminal lipid | 1–18 | Lipobox motif (L-V/M-Y-G-C); S-diacylglyceryl | OM anchoring |
Central domain | 19–88 | α-helical; solvent-exposed | TolB interaction |
C-terminal PGBD | 89–152 | β-barrel; conserved Arg/Lys residues | Peptidoglycan binding |
PAL functions as the OM anchor of the Tol-Pal system, a trans-envelope complex critical for OM integrity and cell division. This system comprises two subcomplexes:
During cell division, TolA undergoes PMF-driven conformational shifts, enabling TolB recruitment. This displaces PAL from TolB, freeing PAL to bind nascent peptidoglycan at the septum. This mobilisation-and-capture mechanism explains PAL’s accumulation at division sites, where it stabilizes OM constriction [9]:
Table 2: Core Components of the Tol-Pal System
Component | Location | Function | Interaction Partner |
---|---|---|---|
TolQ/R/A | Inner membrane | PMF transduction; conformational switching | TolB |
TolB | Periplasm | PAL chaperone; divisome recruitment | PAL, TolA |
PAL | Outer membrane | Peptidoglycan tethering; OM stabilization | TolB, peptidoglycan |
PAL’s OM integration involves coordinated biosynthesis and trafficking:
PAL exhibits dual membrane anchoring:
While PAL’s core domains are conserved, sequence divergence in the PGBD and lipid anchor modulates species-specific functions:
Table 3: Structural and Functional Variations of PAL Across Species
Species | Sequence Identity vs. E. coli | Key Structural Features | Unique Functions |
---|---|---|---|
Escherichia coli | 100% | Extended C-terminal β-barrel; Arg101-Lys114 motif | OM constriction during division |
Acinetobacter baumannii | 68% | Aligned fibronectin-binding residues in PGBD | Host cell adhesion; biofilm |
Actinobacillus actinomycetemcomitans | 63% | Hypervariable N-terminus; conserved C-terminus | Immunodominant antigen |
Haemophilus influenzae | 75% | Truncated C-terminal helix; conserved mDAP-binding | Complement resistance |
Structural plasticity arises primarily from:
All compounds mentioned: Peptidoglycan-associated lipoprotein (PAL), TolA, TolB, TolQ, TolR, Lpp, OmpA, Fibronectin, Peptidoglycan
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